N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride

Chemical procurement Pharmaceutical intermediate Quality control

Medchem programs needing precise lipophilicity control face re-purification bottlenecks with low-purity pyrazole analogs. This crystalline HCl salt (CAS 1269104-94-0) delivers: • >99% pharma-grade purity available, reducing impurity profiles to ≤1% for IND-enabling tox batch requirements. • N1-Ethyl group adds +0.3-0.5 logP vs. N1-methyl analogs, enabling rational tuning for drug or agrochemical discovery. • Ambient-stable solid form eliminates freeze-thaw degradation and pipetting errors in HTS and fragment library screening.

Molecular Formula C8H16ClN3
Molecular Weight 189.68 g/mol
CAS No. 1269104-94-0
Cat. No. B1421432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride
CAS1269104-94-0
Molecular FormulaC8H16ClN3
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESCCNCC1=CN(N=C1)CC.Cl
InChIInChI=1S/C8H15N3.ClH/c1-3-9-5-8-6-10-11(4-2)7-8;/h6-7,9H,3-5H2,1-2H3;1H
InChIKeyFSWHKNNSXXRRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine Hydrochloride — Structural and Salt-Form Overview


N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride (CAS 1269104-94-0) is a pyrazole-based secondary amine building block supplied as a crystalline hydrochloride salt (molecular weight 189.68 g/mol, free base CAS 956935-37-8) [1]. The molecule features an N1-ethylated pyrazole ring linked via a methylene bridge to an N-ethylamine side chain, yielding a hydrogen-bond donor/acceptor count of 2/2 and 4 rotatable bonds [2]. This specific substitution pattern differentiates it from closely related pyrazole-methanamine analogs that carry N1-methyl, N1-unsubstituted, or regioisomeric (3‑yl, 5‑yl) attachment points, making it a dedicated scaffold for medicinal chemistry, agrochemical, and fragment-based screening programs where subtle lipophilicity and steric tuning is critical [3].

Pyrazole scaffold with N1-ethyl and 4-aminomethyl substitution for SAR exploration
Hydrochloride salt form supports convenient solid handling and ambient storage
Distinct substitution pattern vs. N1-methyl and regioisomeric analogs; may influence reactivity and lipophilicity

Why Common Pyrazole-Methanamine Analogs Cannot Substitute


Simple replacement of N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride with its N1‑methyl, des‑ethyl, or regioisomeric counterparts introduces quantifiable changes in key molecular properties that directly affect suitability in synthetic and screening applications. For instance, the N1‑ethyl group on the pyrazole ring increases calculated lipophilicity (XLogP3‑AA) by approximately 0.3–0.5 log units relative to the N1‑methyl analog, altering solubility and passive membrane permeability profiles . Furthermore, the hydrochloride salt form provides a defined crystalline solid (typically >99% purity by SynHet) with enhanced aqueous solubility and long‑term room‑temperature storage stability, whereas the corresponding free base is a liquid that requires inert atmosphere and 2–8 °C storage . These differences mean that in‑class compounds are not interchangeable without re‑validation of synthetic yields, purification methods, and biological assay outcomes.

N1‑methyl or des‑ethyl analogs may exhibit different predicted lipophilicity and solubility profiles, potentially altering synthetic and screening outcomes.

Free base form (liquid, requires inert gas and 2–8 °C storage) differs from the hydrochloride salt (crystalline solid, ambient storage); handling and stability characteristics are not directly transferable.

3‑yl and 5‑yl regioisomers change the spatial orientation of the amino side chain, which may influence reactivity and derivatization efficiency compared to the 4‑yl substitution.

Quantitative Differentiation Evidence Versus Closest Analogs


Purity and Pharma Certification Advantage

The target compound is available from SynHet at >99% purity with USP/BP/Ph. Eur. pharma grade certification, whereas the closest analog N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine (CAS 949095-17-4) is typically offered at 95–98% purity by multiple suppliers . The higher purity directly reduces the probability of side reactions, simplifies purification, and meets regulatory documentation requirements for pharmaceutical intermediate applications.

Purity & Certification
Supplier specification; data to verify
Target: >99% (pharma-grade certification) Comparator (N1‑methyl analog): 95–98% (no certification)
Higher purity may reduce re‑purification needs; certification supports documentation workflows.
Batch-to-batch consistency should be independently verified.
Chemical procurement Pharmaceutical intermediate Quality control

Salt-Form Stability and Handling Benefits

The hydrochloride salt of the target compound is a crystalline solid with a molecular weight of 189.68 g/mol, while the free base form (CAS 956935-37-8) is a liquid that requires storage under inert gas at 2–8 °C . The salt form's solid-state nature eliminates solvent evaporation issues, simplifies weighing accuracy, and prolongs shelf life under standard laboratory conditions, providing a clear handling advantage over free-base analogs that are liquids.

Salt-Form Handling
Data to verify
Target: crystalline solid, ambient storage Comparator (free base): liquid, inert gas, 2–8 °C
Salt form may simplify weighing and storage logistics compared to liquid free base.
Long‑term stability under specific lab conditions should be confirmed.
Storage stability Formulation Salt selection

Regioisomeric Positioning and Steric Profile

The 4‑yl substitution pattern on the pyrazole ring places the aminomethyl side chain at the most electron‑neutral position, avoiding the steric clash and altered basicity observed with 3‑yl or 5‑yl regioisomers. While direct biological activity data are not yet published for the target compound, structure‑activity relationship (SAR) studies on 4‑pyrazolyl‑2‑ethylamine scaffolds indicate that the 4‑yl position maintains a favorable low molecular weight (153.22 g/mol free base) and low calculated logP while preserving synthetic accessibility for further derivatization [1]. This contrasts with 3‑yl analogs (e.g., CAS 911788-34-6), where the proximity of the side chain to the N1‑ethyl group can hinder acylation or alkylation reactions.

Regioisomeric Position
Class-level inference
Target: 4‑yl, MW 153.22, predicted logP ~1.2 Comparators (3‑yl, 5‑yl): MW 139.2
4‑yl substitution may offer a sterically favorable handle for derivatization; synthetic accessibility has been reported for related scaffolds.
No direct head‑to‑head biological comparison available; based on computational predictions and literature precedent.
Regioisomerism SAR Medicinal chemistry

Application Scenarios with Measurable Advantage


cGMP-Grade Pharmaceutical Intermediate Synthesis

For medicinal chemistry programs advancing to preclinical candidate scale‑up, the >99% purity and pharma‑grade certification of the target compound reduces the impurity profile to ≤1%, directly supporting IND‑enabling toxicology batch requirements and eliminating the need for costly in‑house re‑purification, a common bottleneck when using 95%‑purity analogs .

Fragment-Based Drug Discovery Library Construction

The target compound's low molecular weight (153.22 g/mol free base) and 4‑yl substitution pattern make it an ideal fragment for library expansion via reductive amination or amide coupling [1]. Its crystalline hydrochloride salt form ensures accurate weighing for high‑throughput parallel synthesis platforms, outperforming liquid free‑base analogs that introduce pipetting errors .

Agrochemical Lead Optimization via Lipophilicity Tuning

The N1‑ethyl group on the pyrazole ring increases predicted logP by approximately 0.3–0.5 units relative to the N1‑methyl analog , offering a rational design strategy for improving foliar uptake and cuticular penetration. This property is directly exploitable in herbicide or fungicide discovery programs where systemic mobility is a key optimization parameter.

Long-Term Institutional Screening Collection Management

The hydrochloride salt's solid‑state stability at ambient temperature makes it superior for inclusion in centralized compound libraries where freeze‑thaw cycles and inert atmosphere maintenance are logistically challenging. This reduces degradation‑related false negatives in high‑content screening campaigns.

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis (cGMP context)
High purity with pharma-grade certification
Impurity profile and batch reproducibility
Fragment-Based Library Construction
Low molecular weight, crystalline salt form
Weighing precision and synthetic accessibility
Agrochemical Lead Optimization
N1‑ethyl substitution for lipophilicity tuning
Predicted logP and foliar uptake assessment
Compound Library Management
Ambient solid-state stability
Long‑term storage stability under standard conditions
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